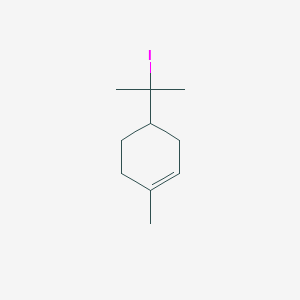
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a 2-iodopropan-2-yl group and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene typically involves the iodination of a suitable precursor. One common method is the reaction of 1-methylcyclohex-1-ene with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or cycloalkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or primary amines in polar solvents such as ethanol or water.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted cyclohexenes or cyclohexanols.
Oxidation: Formation of cyclohexanones or cyclohexanols.
Reduction: Formation of cyclohexanes or methylcyclohexanes.
科学的研究の応用
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Potential use in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene involves its interaction with specific molecular targets. The iodine atom can participate in electrophilic substitution reactions, while the cyclohexene ring can undergo various transformations. The compound’s effects are mediated through pathways involving carbocation intermediates and nucleophilic attack, leading to the formation of new chemical bonds and products.
類似化合物との比較
Similar Compounds
- 4-(2-Bromopropan-2-yl)-1-methylcyclohex-1-ene
- 4-(2-Chloropropan-2-yl)-1-methylcyclohex-1-ene
- 4-(2-Fluoropropan-2-yl)-1-methylcyclohex-1-ene
Uniqueness
4-(2-Iodopropan-2-yl)-1-methylcyclohex-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine make it more reactive in certain substitution and elimination reactions, providing opportunities for the synthesis of novel compounds and materials.
特性
CAS番号 |
112358-23-3 |
|---|---|
分子式 |
C10H17I |
分子量 |
264.15 g/mol |
IUPAC名 |
4-(2-iodopropan-2-yl)-1-methylcyclohexene |
InChI |
InChI=1S/C10H17I/c1-8-4-6-9(7-5-8)10(2,3)11/h4,9H,5-7H2,1-3H3 |
InChIキー |
PFQORIBLJISYAU-UHFFFAOYSA-N |
正規SMILES |
CC1=CCC(CC1)C(C)(C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


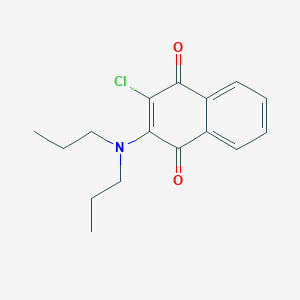

![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
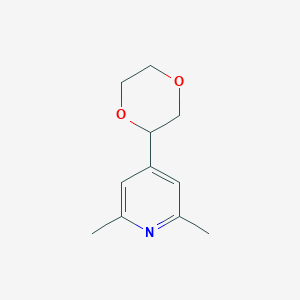
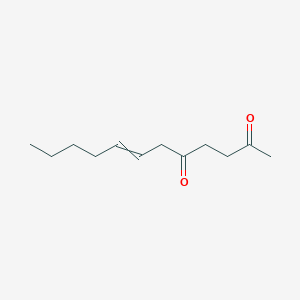

![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)


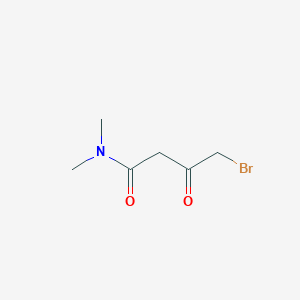
![N-(2-Cyanoethyl)-N-[3-(dimethylamino)propyl]dodecanamide](/img/structure/B14292046.png)

![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
